molecular formula C21H26N4O2 B2377375 N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049351-95-2

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B2377375
CAS RN: 1049351-95-2
M. Wt: 366.465
InChI Key: YOIJGLTXURKACA-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

The compound N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is structurally related to various synthetic protocols and derivatives in scientific research, particularly in the field of organic synthesis. For instance, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives has been achieved through Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates. This process results in the formation of these derivatives selectively, with the yield being influenced by the electronic nature of the involved reactants (Lu & Shi, 2007).

Catalytic Synthesis Approaches

In another related research area, the synthesis of multisubstituted isoquinoline and pyridine N-oxides has been facilitated by Rh(III)-catalyzed cyclization of oximes and diazo compounds, utilizing aryl and vinylic C-H activation. This method, which involves tandem C-H activation, cyclization, and condensation steps, operates under mild conditions without requiring oxidants, and it broadens the substituent scope (Shi et al., 2013).

Application in Medicinal Chemistry

In the realm of medicinal chemistry, the blockade of orexin-1 receptors has been studied for its impact on sleep regulation, indicating the potential therapeutic applications of related compounds. For example, pharmacological blockade of orexin receptors by specific antagonists has shown to promote sleep in animal models, suggesting a role for these receptors in sleep-wake modulation. This research provides insight into the neurobiological mechanisms of sleep and the potential for developing sleep-promoting therapeutics (Dugovic et al., 2009).

Heterocyclic Chemistry

The compound's relevance extends to heterocyclic chemistry, where cyclocondensation reactions involving ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have led to the synthesis of indolo[3,2-b]- and [2,3-b]pyrido[2,3-f]quinoxaline-3-carboxylates. This area of research explores the synthesis of new heterocyclic compounds with potential biological activities, highlighting the structural diversity and complexity achievable through cyclocondensation reactions (Abu-Sheaib et al., 2008).

properties

IUPAC Name

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJGLTXURKACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

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